Drimentine B

Cancer Research Natural Product Screening Cytotoxicity Assay

SAR studies on drimentine congeners require a structurally authenticated proline-derived reference with quantitative antibacterial benchmarks. Drimentine B uniquely provides: • Published MIC values: 32 μg/mL against S. aureus, 64 μg/mL against E. coli-the only drimentine congener with defined antibacterial potency data for dose-response calibration. • Single-crystal X-ray structure (monoclinic P2(1), R=0.042) ensuring absolute stereochemical confidence for analytical method validation. • Fully elucidated four-enzyme biosynthetic pathway (DmtB2→DmtD2_E2→DmtC2→DmtA2) enabling combinatorial biosynthesis and precursor-directed analog generation. Supplied at ≥98% purity. For research use only.

Molecular Formula C31H39N3O2
Molecular Weight 485.7 g/mol
CAS No. 204398-91-4
Cat. No. B1140459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrimentine B
CAS204398-91-4
Molecular FormulaC31H39N3O2
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C
InChIInChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1
InChIKeySUUCBHITXBJOGT-JMGSXGSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Drimentine B (CAS 204398-91-4): Terpenylated Diketopiperazine Antibiotic from Actinomycete with Defined Biosynthetic Pathway


Drimentine B (CAS 204398-91-4, molecular formula C31H39N3O2, molecular weight 485.66) is a bacterial alkaloid belonging to the drimentine family of terpenylated diketopiperazines, originally isolated from Actinomycete strain MST-8651 . The compound features a 2,5-diketopiperazine core incorporating a tryptophanyl-derived indole moiety fused with a diterpenoid fragment, a structural scaffold that confers antibacterial, antifungal, and anthelmintic activities [1]. Unlike other drimentine congeners which are differentiated by their second amino acid residue (e.g., DMT A derived from leucine, DMT C/G from valine), Drimentine B is biosynthesized from proline via a genetically and biochemically characterized pathway involving cyclodipeptide synthase DmtB2, cyclodipeptide oxidases DmtD2_E2, prenyltransferase DmtC2, and terpene cyclase DmtA2 [2].

Why Generic Substitution Fails: Drimentine B vs. Drimentine A and C — Critical Functional Divergence in a Structurally Similar Alkaloid Family


Generic substitution among drimentine congeners is scientifically unsupported due to profound functional divergence arising from discrete amino acid incorporation in their 2,5-diketopiperazine cores. Drimentine A (derived from leucine) exhibits no detectable anticancer activity whatsoever, while Drimentine B (derived from proline) and Drimentine C (derived from valine) display measurable antiproliferative effects against myeloma cells . Furthermore, even among the anticancer-active congeners, Drimentine C demonstrates substantially higher potency (98% inhibition at 100 μg/mL vs. 59% for Drimentine B) and requires lower threshold concentrations for effect (active at 12.5 μg/mL vs. 50 μg/mL), confirming that the second amino acid determinant governs not merely presence but quantitative magnitude of biological activity [1]. In antibacterial applications, the lack of published MIC data for Drimentine A and C precludes any rational cross-substitution; while Drimentine B has established MIC values of 32 μg/mL against S. aureus and 64 μg/mL against E. coli, comparable data for other drimentines remain unavailable, making Drimentine B the only structurally authenticated congener with defined antibacterial potency benchmarks [2].

Product-Specific Quantitative Evidence Guide: Drimentine B Comparative Performance Data for Informed Procurement Decisions


Antiproliferative Activity Profile: Drimentine B Shows Intermediate Potency with Distinct Threshold Relative to Drimentine C in NS-1 Myeloma Cells

Drimentine B exhibits dose-dependent antiproliferative activity against NS-1 murine β lymphocyte myeloma cells, achieving 41% inhibition at 50 μg/mL and 59% inhibition at 100 μg/mL in vitro . In direct contrast, Drimentine A shows no anticancer activity under any tested condition, while Drimentine C demonstrates markedly higher potency with 63% inhibition at 12.5 μg/mL and 98% inhibition at 100 μg/mL [1]. This places Drimentine B as an intermediate-potency probe within the drimentine family—active where Drimentine A is completely inert, yet less potent than Drimentine C—enabling researchers to interrogate structure-activity relationships across the amino acid substitution series.

Cancer Research Natural Product Screening Cytotoxicity Assay

Antibacterial Activity with Defined MIC Benchmarks: Drimentine B Demonstrates Quantifiable Gram-Positive and Gram-Negative Potency

Drimentine B exhibits defined antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli [1]. This dual-spectrum activity profile is a characteristic feature of the drimentine family patent claims, though comparable MIC data for Drimentine A and Drimentine C remain unpublished in the peer-reviewed literature or publicly accessible vendor documentation [2]. The availability of validated MIC values for Drimentine B enables direct potency comparison against established antibiotics and provides a quantifiable benchmark for antibacterial screening programs.

Antibiotic Discovery Microbiology Natural Product Antibacterials

X-Ray Crystallographic Identity Confirmation: Drimentine B Absolute Configuration Validated via Single-Crystal Diffraction

The absolute stereogeometry of Drimentine B has been unambiguously determined by single-crystal X-ray diffraction analysis, yielding refined crystallographic parameters: monoclinic crystal system, space group P2(1), unit cell dimensions a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2, with refinement to R = 0.042 for 1798 observed reflections [1]. This level of structural authentication exceeds the typical NMR-based characterization available for many natural product congeners and provides a definitive crystallographic fingerprint for identity verification during procurement and experimental replication.

Structural Biology Analytical Chemistry Natural Product Chemistry

Biosynthetic Pathway Elucidation: Drimentine B Gene Cluster Characterization Enables Production Reproducibility and Structural Diversification

The complete biosynthetic pathway of Drimentine B has been characterized through heterologous expression of defined gene combinations and biochemical investigations, revealing a four-enzyme tailoring cascade: cyclodipeptide synthase DmtB2 synthesizes cyclo(L-Trp-L-Pro), followed by sequential modification via cyclodipeptide oxidases DmtD2_E2, prenyltransferase DmtC2, and terpene cyclase DmtA2 [1]. This biosynthetic characterization contrasts with other drimentine congeners such as Drimentine G, whose production requires different tailoring enzymes and whose structural diversification pathways remain less completely defined [2]. The elucidation of the Drimentine B biosynthetic logic provides a genetic blueprint for heterologous production and rational structural diversification—capabilities that directly impact supply chain reliability and analog generation for SAR studies.

Biosynthetic Engineering Metabolic Pathway Analysis Synthetic Biology

Optimal Research and Industrial Application Scenarios for Drimentine B: Evidence-Based Deployment Guide


Structure-Activity Relationship (SAR) Studies of Terpenylated Diketopiperazine Anticancer Activity

Drimentine B serves as the proline-derived reference compound in drimentine SAR studies. Researchers investigating how the second amino acid residue modulates anticancer activity should deploy Drimentine B (proline-derived, 59% inhibition at 100 μg/mL), Drimentine C (valine-derived, 98% inhibition at 100 μg/mL), and Drimentine A (leucine-derived, 0% inhibition) as a calibrated three-point activity gradient. This experimental design enables direct correlation between amino acid substitution and antiproliferative potency in NS-1 murine β lymphocyte myeloma cells . The intermediate potency of Drimentine B makes it particularly valuable for detecting synergistic or antagonistic effects in combination studies, where ceiling effects from high-potency compounds may obscure subtle interactions.

Antibacterial Screening Programs Requiring Defined Potency Benchmarks

For microbiology laboratories conducting antibacterial susceptibility testing or natural product screening, Drimentine B provides the only drimentine congener with publicly documented MIC values (S. aureus 32 μg/mL, E. coli 64 μg/mL) [1]. This quantifiable potency metric enables Drimentine B to serve as an internal assay control for drimentine-class antibacterial activity and facilitates direct comparison with established antibiotic reference standards. Researchers should note that the absence of MIC data for Drimentine A and C precludes their use in experiments requiring a priori knowledge of antibacterial potency or dose-response calibration.

Heterologous Production and Biosynthetic Pathway Engineering

Drimentine B is uniquely positioned for biosynthetic engineering applications due to the complete characterization of its four-enzyme tailoring pathway (DmtB2 → DmtD2_E2 → DmtC2 → DmtA2) and the availability of the full gene cluster sequence from Streptomyces sp. NRRL F-5123 [2]. Research groups pursuing combinatorial biosynthesis, precursor-directed analog generation, or yield optimization through promoter engineering should select Drimentine B as their chassis compound, as the genetic and biochemical infrastructure for its production is fully defined and experimentally validated. This biosynthetic tractability is not equivalently documented for other drimentine congeners such as Drimentine G.

Analytical Method Development and Quality Control Reference Standardization

The availability of single-crystal X-ray diffraction data (monoclinic, P2(1), a = 7.7976 Å, b = 7.8288 Å, c = 8.9791 Å, β = 90.331°, R = 0.042) provides Drimentine B with a crystallographic fingerprint suitable for analytical method validation and quality control reference standardization [3]. Analytical chemistry laboratories developing HPLC, LC-MS, or NMR-based purity assessment protocols for drimentine-class compounds should utilize Drimentine B as the primary reference standard, as its absolute stereochemical assignment and high-resolution structural refinement (R = 0.042) provide superior identity confidence compared to spectroscopic characterization alone.

Technical Documentation Hub

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